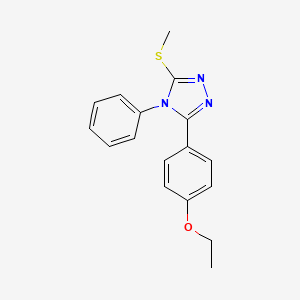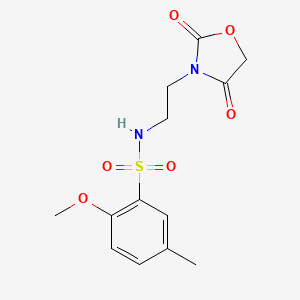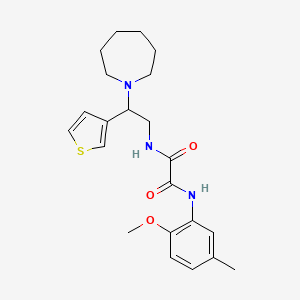
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole, also known as EMPT, is a chemical compound that belongs to the class of triazoles. It is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPT is synthesized through a multistep process, and its synthesis method is crucial in determining its purity and yield.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole in various biological systems is not fully understood. However, studies have shown that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For instance, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in different biological systems. In vitro studies have shown that this compound exhibits potent antifungal and antibacterial activities against various pathogens. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, such as its easy synthesis, high purity, and low toxicity. This compound is also stable under various reaction conditions, making it suitable for a wide range of applications. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound in various biological systems is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has a wide range of potential applications in various fields, and future research should focus on exploring its full potential. Some of the future directions for this compound research include the development of novel this compound derivatives with improved efficacy and selectivity, the investigation of the mechanism of action of this compound in various biological systems, and the evaluation of the safety and toxicity of this compound in vivo. In addition, the use of this compound as a precursor for the synthesis of metal complexes and nanoparticles should be further explored for its potential applications in material science.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, resulting in the formation of 4-ethoxyphenyl-3-hydrazono-2-butanone. The second step involves the reaction of the resulting compound with thioacetamide in the presence of ethanol, resulting in the formation of this compound. The purity and yield of this compound depend on the reaction conditions, such as temperature, time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. In medicinal chemistry, this compound has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of metal complexes and nanoparticles. In agrochemistry, this compound has been shown to exhibit herbicidal and insecticidal activities.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-15-11-9-13(10-12-15)16-18-19-17(22-2)20(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPRJYJAADVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)

![2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2852166.png)

![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)
![Methyl 5-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2852170.png)
![N-[1-(3-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2852172.png)
![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/no-structure.png)
![2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2852179.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)

